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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276 Get Quote

Disclaimer: A comprehensive review of published scientific literature did not yield specific

pharmacokinetic or bioavailability data for lamivudine salicylate. Therefore, this document

provides a detailed overview of the pharmacokinetics and bioavailability of lamivudine, the

active pharmaceutical ingredient.

Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity

against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As the L-

enantiomer of 2'-deoxy-3'-thiacytidine, it acts as a chain terminator for viral reverse

transcriptase, thereby inhibiting viral replication.[2] Understanding the pharmacokinetic profile

and bioavailability of lamivudine is critical for optimizing dosing strategies, ensuring therapeutic

efficacy, and minimizing potential adverse effects in diverse patient populations. This technical

guide provides a comprehensive analysis of the absorption, distribution, metabolism, and

excretion (ADME) of lamivudine, supported by quantitative data, detailed experimental

protocols, and visual representations of key processes.

Pharmacokinetics of Lamivudine
The pharmacokinetic properties of lamivudine have been extensively studied in healthy

volunteers and in patients with HIV and HBV infections.[2]
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Absorption
Lamivudine is rapidly absorbed following oral administration.[1][2] The absolute bioavailability is

high in adults, although it is somewhat lower in children.[1][2]

Bioavailability: The mean absolute bioavailability of oral lamivudine is approximately 86-88%

in adults.[1] In pediatric patients, the bioavailability is reported to be around 68%.[1]

Effect of Food: The presence of food can slow the rate of absorption, as evidenced by a

delay in the time to reach maximum plasma concentration (Tmax) and a decrease in the

peak concentration (Cmax). However, the overall extent of absorption, measured by the area

under the concentration-time curve (AUC), is not significantly affected by food intake.[3]

Distribution
Following absorption, lamivudine is widely distributed throughout the body.

Volume of Distribution (Vd): The apparent volume of distribution after intravenous

administration is approximately 1.3 L/kg, indicating that the drug distributes into

extravascular spaces.[3]

Protein Binding: Lamivudine exhibits low binding to plasma proteins, with less than 36% of

the drug being bound.[3][4]

Penetration into Cerebrospinal Fluid (CSF): Lamivudine crosses the blood-brain barrier,

although concentrations in the CSF are modest. In adults, CSF concentrations are

approximately 4-8% of serum concentrations, while in children, this ratio is slightly higher at

9-17%.[2]

Placental and Breast Milk Transfer: Lamivudine readily crosses the placenta, and it is also

excreted into breast milk.[2][4]

Metabolism
Metabolism plays a minor role in the elimination of lamivudine. The primary mechanism of

action involves intracellular phosphorylation to its active form.
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Intracellular Phosphorylation: Lamivudine is a prodrug that is activated within cells through

phosphorylation by intracellular kinases to its active metabolite, lamivudine 5'-triphosphate

(3TC-TP).[2][5] This active form competitively inhibits the viral reverse transcriptase.

Hepatic Metabolism: A small fraction of lamivudine (approximately 5-10%) is metabolized in

the liver to an inactive trans-sulfoxide metabolite.[2][6] Importantly, lamivudine does not

undergo metabolism by the cytochrome P450 (CYP450) enzyme system.[6]

Excretion
The primary route of elimination for lamivudine is renal excretion of the unchanged drug.

Renal Clearance: Approximately 70% of an administered dose of lamivudine is excreted

unchanged in the urine.[2][4]

Elimination Half-Life: The plasma elimination half-life of lamivudine is approximately 5 to 7

hours in adults with normal renal function.[2][6] The intracellular half-life of the active

triphosphate metabolite is considerably longer, ranging from 10.5 to 19 hours, which

supports once-daily dosing regimens.[2]

Renal Impairment: In patients with impaired renal function, the clearance of lamivudine is

significantly reduced, necessitating dose adjustments.[4]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of lamivudine from various

studies.

Table 1: Pharmacokinetic Parameters of Lamivudine in Adults
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Parameter Value Reference

Absolute Bioavailability 86% - 88% [1]

Tmax (fasted) 0.5 - 1.5 hours [1][2]

Cmax (150 mg twice daily) 2077 ± 816 ng/mL [3]

Cmax (300 mg once daily) 3461 ± 854 ng/mL [3]

AUC (0-24h) (150 mg twice

daily)
17085 ± 6464 ng·h/mL [3]

AUC (0-24h) (300 mg once

daily)
16644 ± 4150 ng·h/mL [3]

Elimination Half-life (t½) 5 - 7 hours [2][6]

Apparent Volume of

Distribution (Vd)
1.3 L/kg [3]

Plasma Protein Binding < 36% [3][4]

Renal Excretion (unchanged) ~70% [2][4]

Table 2: Comparison of Lamivudine Pharmacokinetics in Different Formulations and Dosing

Regimens
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Formulation/R
egimen

Cmax (ng/mL) AUC (ng·h/mL)
Bioequivalenc
e

Reference

100 mg Oral

Solution
- -

Bioequivalent to

tablet and

capsule

[1]

100 mg Capsule - -

Bioequivalent to

solution and

tablet

[1]

100 mg Tablet - -

Bioequivalent to

solution and

capsule

[1]

300 mg once

daily vs. 150 mg

twice daily

Higher with 300

mg QD
Similar

Not

Bioequivalent for

Cmax

[3]

Experimental Protocols
Bioavailability and Bioequivalence Study Protocol
A typical experimental design to assess the bioavailability and bioequivalence of a new

lamivudine formulation would involve a randomized, open-label, two-period, crossover study in

healthy volunteers.

Subject Recruitment: A cohort of healthy adult male and/or female volunteers meeting

specific inclusion and exclusion criteria would be enrolled.

Study Design: The study would consist of two treatment periods separated by a washout

period of at least 7-14 days. In each period, subjects would receive a single oral dose of

either the test formulation or a reference formulation of lamivudine.

Dosing and Blood Sampling: After an overnight fast, subjects would receive the assigned

lamivudine formulation with a standardized volume of water. Serial blood samples would be

collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8,

12, 16, and 24 hours post-dose).
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Drug Concentration Analysis: Plasma concentrations of lamivudine would be determined

using a validated analytical method, such as high-performance liquid chromatography-

tandem mass spectrometry (HPLC-MS/MS).

Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated

from the plasma concentration-time data for each subject: Cmax, Tmax, AUC from time zero

to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞).

Statistical Analysis: The log-transformed Cmax and AUC values would be analyzed using an

analysis of variance (ANOVA) to determine if there are any statistically significant differences

between the test and reference formulations. Bioequivalence is typically concluded if the

90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the

range of 80% to 125%.

Intracellular Lamivudine Triphosphate Analysis
To determine the concentration of the active metabolite, a more specialized protocol is

required.

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

samples using density gradient centrifugation (e.g., Ficoll-Paque).

Cell Lysis and Extraction: The isolated PBMCs are lysed, and the intracellular contents,

including lamivudine triphosphate, are extracted.

Analytical Method: The concentration of lamivudine triphosphate is quantified using a

sensitive and specific analytical method, such as a validated HPLC-MS/MS assay.

Data Analysis: Intracellular pharmacokinetic parameters, such as the maximum intracellular

concentration (Cmax,intra) and the intracellular area under the concentration-time curve

(AUCintra), are calculated.

Visualizations
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Caption: Intracellular metabolic activation of lamivudine.
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Caption: Experimental workflow for a lamivudine bioequivalence study.

Influence of Salt Form on Physicochemical
Properties
While specific data on lamivudine salicylate is unavailable, the salt form of an active

pharmaceutical ingredient can significantly influence its physicochemical properties, including

solubility, which in turn can affect bioavailability. Studies on other salt forms of lamivudine, such

as the hydrochloride salt, have demonstrated that crystal engineering strategies can lead to

increased aqueous solubility compared to the free base. For instance, lamivudine

hydrochloride and lamivudine hydrochloride monohydrate have shown improved water

solubility.[7] Although a direct correlation between increased solubility and enhanced

bioavailability is not always guaranteed, it is a critical factor in drug absorption, particularly for

oral dosage forms. Further research into the physicochemical and pharmacokinetic properties

of lamivudine salicylate is warranted to fully characterize its potential therapeutic advantages.

Conclusion
Lamivudine exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption,

high bioavailability, wide distribution, minimal metabolism, and primary elimination through

renal excretion. The long intracellular half-life of its active triphosphate metabolite allows for

convenient once-daily dosing. The provided data and experimental protocols offer a

comprehensive resource for researchers, scientists, and drug development professionals

working with this important antiretroviral agent. While data on lamivudine salicylate is

currently lacking, the principles of salt engineering suggest that this form could offer altered

physicochemical properties that merit further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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